2,6-Diaminohexan-1-ol
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Overview
Description
2,6-Diaminohexan-1-ol is an organic compound with the molecular formula C6H16N2O It is a diamine alcohol, meaning it contains both amine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminohexan-1-ol typically involves the reduction of 2,6-diaminohexanoic acid. One common method is the catalytic hydrogenation of the corresponding amino acid using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form hexane-1,6-diamine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst such as Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2,6-diaminohexanal or 2,6-diaminohexanone.
Reduction: Formation of hexane-1,6-diamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,6-Diaminohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2,6-Diaminohexan-1-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: Similar structure but lacks the hydroxyl group.
2,6-Diaminohexanoic acid: Contains a carboxyl group instead of a hydroxyl group.
1,6-Diaminohexane: Similar structure but lacks the hydroxyl group and has different reactivity.
Uniqueness
2,6-Diaminohexan-1-ol is unique due to the presence of both amine and hydroxyl functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various applications.
Properties
IUPAC Name |
2,6-diaminohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGPFZWZZNUIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458240 |
Source
|
Record name | 1-Hexanol, 2,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25441-01-4 |
Source
|
Record name | 1-Hexanol, 2,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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